3-(3-Bromophenyl)oxetane
Overview
Description
3-(3-Bromophenyl)oxetane is a chemical compound characterized by a bromophenyl group attached to an oxetane ring
Scientific Research Applications
3-(3-Bromophenyl)oxetane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: Utilized in the manufacture of advanced materials and polymers.
Safety and Hazards
The compound has been classified as having acute toxicity when ingested (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding dust formation and inhalation of vapors, mist, or gas .
Future Directions
Oxetanes, including “3-(3-Bromophenyl)oxetane”, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Their unique properties make them attractive for the synthesis or late-stage modification of biologically active compounds .
Mechanism of Action
Target of Action
Oxetanes are four-membered heterocycles containing an oxygen atom . They have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic .
Mode of Action
The strained C−O−C bond angle in oxetanes exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor as well as donating electron density as a Lewis base . Oxetanes form more effective H-bonds than other cyclic ethers .
Biochemical Pathways
Oxetanes have been used in the synthesis of various compounds, including kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can have significant effects on cellular function .
Pharmacokinetics
Oxetanes in general are known for their metabolic stability .
Result of Action
Oxetanes have been used in the synthesis of various biologically active compounds, suggesting they may have significant effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Bromophenyl)oxetane can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenol with an appropriate epoxide under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)oxetane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of this compound-2-one.
Reduction: Reduction products may include 3-(3-bromophenyl)ethanol.
Substitution: Substitution reactions can yield various substituted oxetanes depending on the nucleophile used.
Comparison with Similar Compounds
3-(3-Bromophenyl)oxetane is unique due to its oxetane ring structure, which imparts distinct chemical properties compared to other bromophenyl compounds. Similar compounds include:
3-(3-Bromophenyl)propionic acid: Used in the synthesis of phthalocyanines and dyads.
3-Bromophenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
These compounds share the bromophenyl group but differ in their functional groups and applications.
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Properties
IUPAC Name |
3-(3-bromophenyl)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNHAXGIHOUCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703912 | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044507-52-9 | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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